molecular formula C11H19ClN2O2S B15315345 N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride

N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B15315345
M. Wt: 278.80 g/mol
InChI Key: HPXHNICTZBWENY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with three methyl groups and an aminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamides in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

  • N-(2-aminoethyl)benzenesulfonamide hydrochloride
  • N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride
  • N-(2-aminoethyl)-2,4-dimethylbenzenesulfonamide hydrochloride

Comparison: N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with fewer methyl groups, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H19ClN2O2S

Molecular Weight

278.80 g/mol

IUPAC Name

N-(2-aminoethyl)-2,4,6-trimethylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O2S.ClH/c1-8-6-9(2)11(10(3)7-8)16(14,15)13-5-4-12;/h6-7,13H,4-5,12H2,1-3H3;1H

InChI Key

HPXHNICTZBWENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN)C.Cl

Origin of Product

United States

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